1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene
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Overview
Description
1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO3. It is characterized by the presence of a trifluoromethoxy group, a nitro group, and two methyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a nitrobenzene derivative, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives.
Reduction: 1,2-Dimethyl-4-amino-3-(trifluoromethoxy)benzene.
Oxidation: 1,2-Dicarboxy-4-nitro-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-(trifluoromethoxy)benzene: Similar structure but lacks the two methyl groups.
N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
1,3-Dimethyl-2-nitrobenzene: Lacks the trifluoromethoxy group .
Uniqueness
1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of its trifluoromethoxy group, nitro group, and two methyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3NO3/c1-5-3-4-7(13(14)15)8(6(5)2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
WFWSDCMQRFZCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])OC(F)(F)F)C |
Origin of Product |
United States |
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